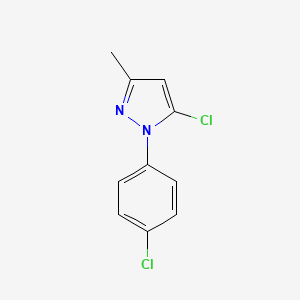
5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
説明
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole (5-Cl-1-4-Cl-3-Me-1H-pyrazole) is a synthetic chemical compound that has been studied for its potential medicinal, agricultural, and industrial applications. It is a pyrazole, a five-membered heterocyclic aromatic compound containing three nitrogen atoms and two carbon atoms, and is structurally related to other pyrazoles, such as pyrazoline and pyrazolone. 5-Cl-1-4-Cl-3-Me-1H-pyrazole has been studied for its use as an antimicrobial agent, insecticide, herbicide, and fungicide. It has also been explored for its potential use in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
Antimicrobial Activity:
- A study by Hafez et al. (2016) demonstrated that compounds derived from 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole showed significant antimicrobial activity.
- Tanitame et al. (2005) also found that derivatives of this compound exhibited potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).
Anticancer Activity:
- Compounds synthesized from this chemical structure showed higher anticancer activity compared to the reference drug doxorubicin, as found in the study by Hafez et al. (2016) (Hafez et al., 2016).
- In another study, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized, showing significant anticancer potential. This includes derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole (Katariya et al., 2021).
Crystal and Molecular Structure Analysis
Crystal Structure Characterization:
- Kumarasinghe et al. (2009) focused on the synthesis and structural characterization of derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, providing insights into their crystallography (Kumarasinghe et al., 2009).
- A study by Kariuki et al. (2021) synthesized and characterized isostructural compounds related to this chemical, contributing to the understanding of their molecular structure (Kariuki et al., 2021).
Synthesis and Structural Characterization
Synthesis Approaches:
- Gomha et al. (2014) explored the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, which includes derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, highlighting their potential as anticancer agents (Gomha et al., 2014).
- The study by Liu et al. (2017) on the synthesis of 3-phenyl-1H-pyrazole derivatives, including this compound, optimized the synthetic methods for industrial production (Liu et al., 2017).
特性
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSKEOORFFVKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
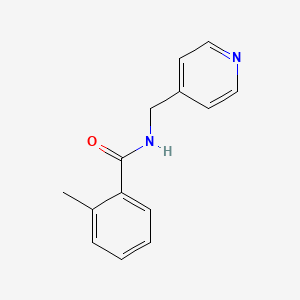

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)

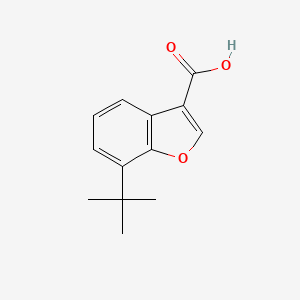



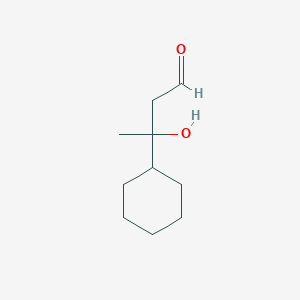
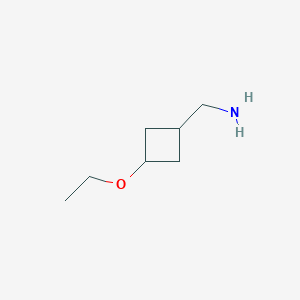
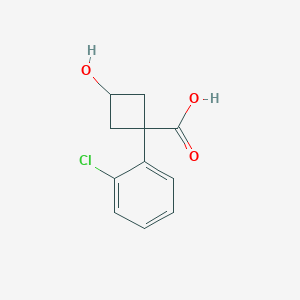
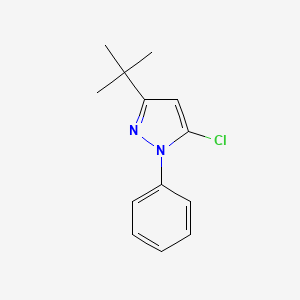
![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)